2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Overview
Description
Molecular Structure Analysis
The thienopyrimidine fragment of the molecule is planar, with all atoms located within 0.0485 (15) Å of the least squares plane . The tetrahydropyridine ring assumes a “sofa” conformation with the C (6) carbon atom deviating by 0.610 (3) Å from the plane of the other ring atoms .Physical and Chemical Properties Analysis
This compound has a melting point of 265–266 °C . Its Infrared (IR) spectrum shows peaks at 3302 cm−1 (NH), 2210 cm−1 (C≡N), and 1662 cm−1 (C=O) . The 1H NMR and 13C NMR spectra provide further information about the hydrogen and carbon environments in the molecule .Scientific Research Applications
Synthesis and Biological Activity
2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one serves as a precursor in the synthesis of various bioactive thienopyrimidine derivatives. Research has demonstrated its utility in preparing compounds with significant antimicrobial and anti-inflammatory properties. Specifically, thienopyrimidine derivatives have shown remarkable activity against fungi, bacteria, and inflammation, highlighting their potential in pharmaceutical applications as antimicrobial and anti-inflammatory agents (Tolba et al., 2018). Moreover, the synthesis of novel thienopyrazole derivatives, incorporating the chloromethyl pyrimidinone structure, has further expanded the chemical space of thienopyrimidine-based compounds with potential biological activities (Ahmed et al., 2018).
Antimicrobial Efficiency
The modification of this compound into various derivatives has been explored for their antimicrobial efficiency. Notably, a study focused on the design, synthesis, and evaluation of novel molecules bearing the thieno[2,3-d]pyrimidine moiety, resulting in compounds with strong antimicrobial activity. This research underscores the potential of such derivatives in developing new antibacterial and antifungal drugs (Saber et al., 2020).
Optical and Electronic Properties
Thienopyrimidine derivatives, including those related to this compound, have been investigated for their optical and electronic properties. A study on thiopyrimidine derivatives revealed their importance in nonlinear optics (NLO) fields due to their promising applications in medicine and optoelectronics. This research provides insights into the structural parameters, electronic, linear, and nonlinear optical properties of these compounds, suggesting their utility in high-technology applications (Hussain et al., 2020).
Green Synthesis Approaches
Efforts towards sustainable chemistry have led to the development of green synthesis methods for thieno[2,3-d]pyrimidin-4-one derivatives. One notable approach is the catalytic four-component reaction, which offers a more environmentally friendly method for preparing pharmacologically significant compounds. This technique highlights the potential of this compound derivatives in sustainable pharmaceutical manufacturing (Shi et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds have been screened against mycobacteria , suggesting potential antimicrobial activity.
Mode of Action
It’s known that similar thieno[2,3-d]pyrimidin-4(3h)-ones have shown significant antimycobacterial activity , indicating that they may interact with bacterial cells to inhibit their growth or replication.
Biochemical Pathways
Given its potential antimycobacterial activity , it may interfere with essential biochemical pathways in Mycobacteria, leading to their inhibition or death.
Result of Action
Similar compounds have displayed significant cytotoxicity against certain cancer cell lines , suggesting potential antitumor activity.
Properties
IUPAC Name |
2-(chloromethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c14-6-10-15-12(17)11-9(7-18-13(11)16-10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYRETOKOZYAQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368298 | |
Record name | 2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89567-07-7 | |
Record name | 2-(Chloromethyl)-5-phenylthieno[2,3-d]pyrimidin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89567-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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